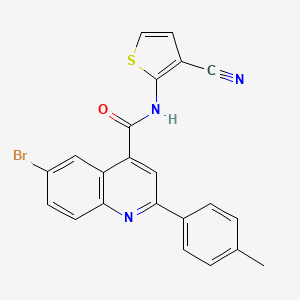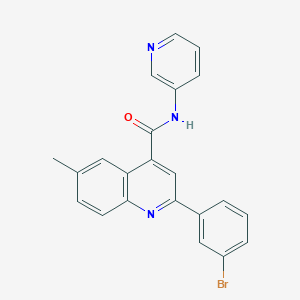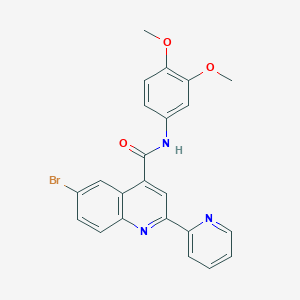![molecular formula C23H17ClN4O2 B3504443 N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504443.png)
N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as AC-220, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. AC-220 is a type of tyrosine kinase inhibitor that targets FLT3, a protein that is commonly mutated in acute myeloid leukemia (AML).
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide works by specifically targeting and inhibiting the FLT3 protein, which is commonly mutated in AML. FLT3 is a receptor tyrosine kinase that plays a critical role in the survival and proliferation of AML cells. By inhibiting FLT3, this compound can induce apoptosis (programmed cell death) in AML cells, leading to their eventual elimination.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects on AML cells. In preclinical studies, this compound has been shown to induce apoptosis in FLT3-positive AML cells, leading to their eventual elimination. In addition, this compound has also been shown to inhibit the growth and proliferation of AML cells, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide is its specificity for FLT3, which makes it a promising candidate for treating AML and other FLT3-positive cancers. However, one of the limitations of this compound is its potential for inducing drug resistance, as FLT3 mutations can arise in response to treatment. In addition, this compound has also been shown to have some off-target effects, which can limit its efficacy in certain contexts.
Direcciones Futuras
There are several future directions for research on N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of focus is on developing combination therapies that can enhance the efficacy of this compound in treating AML and other FLT3-positive cancers. Another area of focus is on developing strategies to overcome drug resistance, such as by targeting alternative pathways that are activated in response to FLT3 inhibition. Finally, there is also a need for further research on the off-target effects of this compound, in order to better understand its potential limitations and optimize its use in the clinic.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential in treating AML, as it specifically targets the FLT3 protein that is commonly mutated in this type of cancer. Several preclinical studies have shown promising results, with this compound demonstrating potent activity against FLT3-positive AML cells both in vitro and in vivo. In addition, this compound has also been studied for its potential in treating other types of cancer, such as acute lymphoblastic leukemia (ALL) and solid tumors.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c1-14(29)26-17-5-2-6-18(11-17)27-23(30)20-12-22(15-4-3-9-25-13-15)28-21-8-7-16(24)10-19(20)21/h2-13H,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGALFUVOWSGBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504361.png)

![6-chloro-2-(2-pyridinyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3504364.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504394.png)

![2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504407.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504414.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3504415.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504424.png)
![7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3504430.png)
![6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504435.png)

